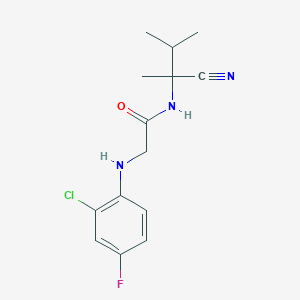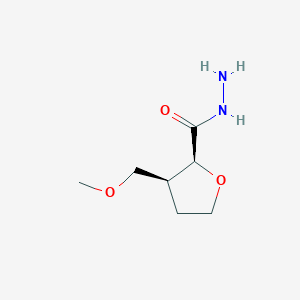![molecular formula C9H12F2N2O2 B2797928 2-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-2-methylpropanoic acid CAS No. 1823451-20-2](/img/structure/B2797928.png)
2-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “2-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-2-methylpropanoic acid” is a chemical with the molecular formula C9H12F2N2O2 . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .
Synthesis Analysis
The synthesis of this compound or its derivatives often involves unique routes due to the special substitution pattern of the five-membered heterocyclic systems . For instance, the van Leusen pyrrole synthesis and the halogen dance reaction have been used .Molecular Structure Analysis
The molecular structure of this compound is influenced by the difluoromethyl group, which enhances the lipophilicity and metabolic stability of the compounds . This is a critical consideration in the field of medication design . Further analysis of the molecular structure can be done using techniques like X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound are often related to its difluoromethyl group. For instance, during decarboxylation, the fluoride atoms attached to the additional methyl group pull the resulting negative charge from the release of carbon dioxide, causing a fluoride ion to be released .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its difluoromethyl group, which significantly influences the parent pyrazole molecule’s reactivity and lipophilicity .Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-5-4-13(9(2,3)8(14)15)12-6(5)7(10)11/h4,7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXZIGHMNOHXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)F)C(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzoyl-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B2797845.png)




![N-(4-isopropylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2797857.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2797858.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2797861.png)


![4-oxo-4-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2797866.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2797868.png)